5-Bromo-1-cyclopentyl-1H-1,2,4-triazole
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Overview
Description
5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with a brominated triazole precursor in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopentyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1-cyclopentyl-1H-1,2,4-triazole .
Scientific Research Applications
5-Bromo-1-cyclopentyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context . The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole
- 1-Cyclopentyl-1H-1,2,4-triazole
Uniqueness
5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes . Additionally, the bromine atom provides a handle for further functionalization, making it a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
5-bromo-1-cyclopentyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYHDJSWIUQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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